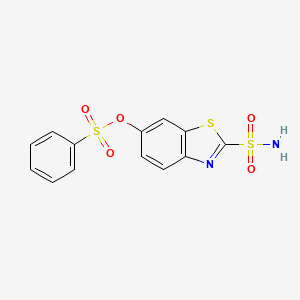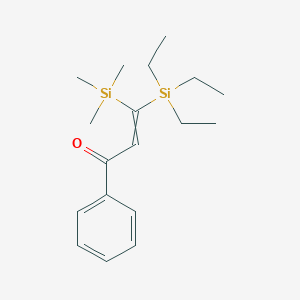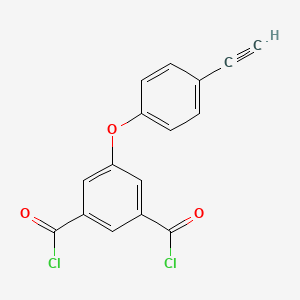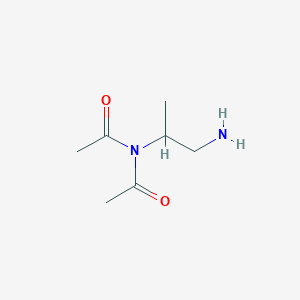![molecular formula C17H16S B14348514 1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene CAS No. 95616-11-8](/img/structure/B14348514.png)
1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique cyclopropene ring structure substituted with methyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibenzylideneacetone derivative with a sulfur-containing reagent under controlled conditions to introduce the methylsulfanyl group. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available benzene derivatives. The process includes the formation of the cyclopropene ring followed by the introduction of the methyl and methylsulfanyl groups through selective functionalization reactions. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene involves its interaction with molecular targets through its functional groups. The cyclopropene ring and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopropane-1,2-diyl]dibenzene: Similar structure but with a cyclopropane ring instead of cyclopropene.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclobutane-1,2-diyl]dibenzene: Contains a cyclobutane ring.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopentane-1,2-diyl]dibenzene: Contains a cyclopentane ring.
Uniqueness
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is unique due to its cyclopropene ring, which imparts distinct reactivity and properties compared to its cyclopropane, cyclobutane, and cyclopentane analogs
Propriétés
Numéro CAS |
95616-11-8 |
|---|---|
Formule moléculaire |
C17H16S |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(3-methyl-3-methylsulfanyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16S/c1-17(18-2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
NKUJMFBFPXKSBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


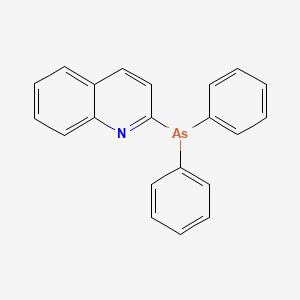
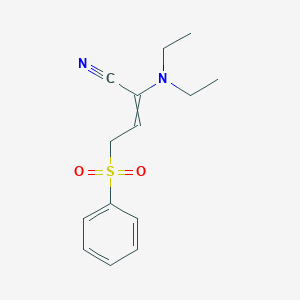
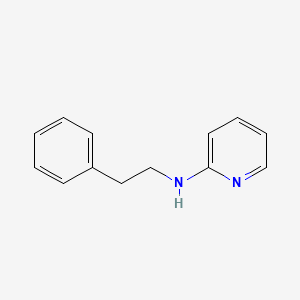
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
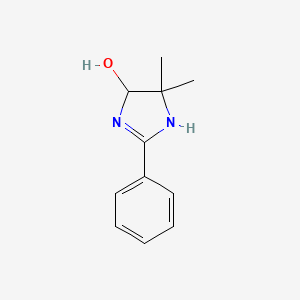
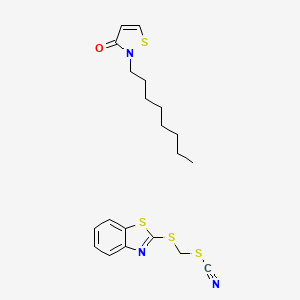
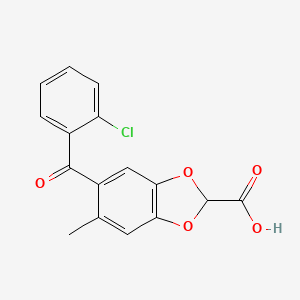
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
